Cas no 173998-77-1 (1-n-Boc-2-methyl-isothiourea)

1-n-Boc-2-methyl-isothiourea 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl amino(methylthio)methylenecarbamate
- tert-butyl (Z)-(amino(methylthio)methylene)carbamate
- Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester
- 1-n-boc-2-methyl-isothiourea
- tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate
- Carbamicacid, N-[imino(methylthio)methyl]-,1,1-dimethylethylester
- A907703
- DB-363710
- EN300-306017
- N-(TERT-BUTOXYCARBONYL)-S-METHYLISOTHIOUREA
- CS-0059818
- 173998-77-1
- Carbamic acid,[imino(methylthio)methyl]-,1,1-dimethylethyl ester(9ci)
- YGA99877
- W18375
- Z1198329760
- tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
- 1-n-Boc-2-methyl-isothiourea
-
- MDL: MFCD11519419
- インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)
- InChIKey: QNNVPHNPWRBCKH-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])/C(/N([H])[H])=N/C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 190.07772
- どういたいしつりょう: 190.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 90
じっけんとくせい
- PSA: 62.18
1-n-Boc-2-methyl-isothiourea セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-n-Boc-2-methyl-isothiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD334-200mg |
1-n-Boc-2-methyl-isothiourea |
173998-77-1 | 97% | 200mg |
307.0CNY | 2021-07-12 | |
Enamine | EN300-306017-0.05g |
tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |
173998-77-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Cooke Chemical | BD4779041-5g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 5g |
RMB 2304.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-5g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 5g |
¥2320 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-100mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 100mg |
¥68.0 | 2024-07-19 | |
Enamine | EN300-306017-1g |
tert-butyl N-[(methylsulfanyl)methanimidoyl]carbamate |
173998-77-1 | 95% | 1g |
$186.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-100mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 100mg |
¥142 | 2023-04-15 | |
Ambeed | A119379-10g |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 10g |
$279.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74840-250mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 250mg |
¥122.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130458-250mg |
1-N-Boc-2-Methyl-Isothiourea |
173998-77-1 | 97% | 250mg |
¥324 | 2023-04-15 |
1-n-Boc-2-methyl-isothiourea 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1-n-Boc-2-methyl-isothioureaに関する追加情報
Introduction to 1-n-Boc-2-methyl-isothiourea (CAS No. 173998-77-1) and Its Applications in Modern Chemical Biology
1-n-Boc-2-methyl-isothiourea, identified by the Chemical Abstracts Service Number (CAS No.) 173998-77-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both a Boc (tert-butoxycarbonyl) protecting group and a methyl-substituted isothiourea core, which endows it with distinct reactivity and utility in synthetic chemistry.
The Boc group, attached to the nitrogen atom of the isothiourea moiety, plays a crucial role in protecting the amine functionality during synthetic processes. This protection is essential for controlling reaction pathways and preventing unwanted side reactions, particularly in multi-step syntheses where selective functionalization is required. The presence of the methyl group at the second carbon position further influences the electronic and steric environment of the molecule, making it an attractive scaffold for designing novel compounds with tailored biological activities.
In recent years, there has been a surge in research focused on thioamide derivatives due to their broad spectrum of biological activities. Among these derivatives, isothioureas have emerged as important pharmacophores in drug discovery efforts. The compound 1-n-Boc-2-methyl-isothiourea (CAS No. 173998-77-1) exemplifies this trend, as it provides a robust platform for developing new therapeutic agents. Its ability to undergo selective modifications while maintaining structural integrity has made it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 1-n-Boc-2-methyl-isothiourea is its application in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammation. By designing molecules that specifically inhibit target proteases, researchers can develop treatments that modulate these pathways effectively. The unique reactivity of the methyl-substituted isothiourea core allows for the creation of potent inhibitors with high selectivity and affinity.
Recent studies have highlighted the potential of thioamide-based compounds as antiviral agents. The structural features of 1-n-Boc-2-methyl-isothiourea (CAS No. 173998-77-1) make it an ideal candidate for developing inhibitors targeting viral proteases, which are essential for viral replication. For instance, modifications to the isothiourea moiety have been shown to enhance binding affinity to viral protease active sites, leading to the development of novel antiviral drugs with improved efficacy and reduced side effects.
The compound also finds utility in the field of immunology. Isothioureas have been explored as immunomodulators due to their ability to interact with immune system components without causing significant toxicity. Researchers have leveraged the structural flexibility of 1-n-Boc-2-methyl-isothiourea to design molecules that modulate immune responses selectively. These efforts have led to promising candidates for treating autoimmune diseases and enhancing vaccine efficacy.
In addition to its biological applications, 1-n-Boc-2-methyl-isothiourea (CAS No. 173998-77-1) serves as a key intermediate in materials science research. Its unique chemical properties make it suitable for synthesizing advanced materials with tailored functionalities. For example, researchers have utilized this compound to develop novel polymers and coatings that exhibit enhanced durability and biocompatibility. These materials have potential applications in biomedical devices, such as implants and drug delivery systems.
The synthesis of 1-n-Boc-2-methyl-isothiourea involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Boc protecting group necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to improve efficiency and scalability in producing this compound on an industrial scale.
From a regulatory perspective, 1-n-Boc-2-methyl-isothiourea (CAS No. 173998-77-1) must meet stringent quality standards before being used in pharmaceutical applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety across batches. Additionally, rigorous analytical testing is conducted to verify purity and identify potential impurities that could affect biological activity or safety.
The future prospects for 1-n-Boc-2-methyl-isothiourea are promising, given its versatility and broad applicability across multiple fields. Ongoing research aims to expand its utility by exploring new synthetic pathways and discovering novel biological activities. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to breakthroughs that benefit human health and technological advancements.
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